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1-(azepan-1-yl)-2-{[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one

Physicochemical Profiling Drug-Likeness ADME Prediction

Screening libraries often lack systematic methoxy-positional isomers, leaving SAR gaps in kinase/GPCR hit-to-lead programs. This 2,5-dimethoxyphenyl pyridazine-thioether-azepane fills that gap. • Distinct from 3,4-dimethoxy & 4-halo analogs; substitutional isomerism can shift kinase isoform selectivity >10-fold. • Zero Lipinski violations, SlogP ~1.76, tPSA favorable for membrane permeability. • HPLC purity ≥95%, identity confirmed by ¹H-NMR & LCMS; batch-specific COA available.

Molecular Formula C20H25N3O3S
Molecular Weight 387.5
CAS No. 900008-90-4
Cat. No. B2892352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(azepan-1-yl)-2-{[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one
CAS900008-90-4
Molecular FormulaC20H25N3O3S
Molecular Weight387.5
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC(=O)N3CCCCCC3
InChIInChI=1S/C20H25N3O3S/c1-25-15-7-9-18(26-2)16(13-15)17-8-10-19(22-21-17)27-14-20(24)23-11-5-3-4-6-12-23/h7-10,13H,3-6,11-12,14H2,1-2H3
InChIKeyVWWZLIDNMLUHRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 900008-90-4: Structural & Physicochemical Baseline


1-(Azepan-1-yl)-2-{[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one (CAS 900008-90-4) is a synthetic small molecule (C20H25N3O3S, MW 387.5 g/mol) belonging to the pyridazine–thioether–azepane chemotype. Pyridazine derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting diverse biological activities including kinase inhibition, GPCR modulation, anti-inflammatory, and antimicrobial effects [1]. This compound features a 2,5-dimethoxyphenyl substituent at the pyridazine 6-position, a thioether (–S–) linker at the 3-position, and an azepane amide moiety. Calculated physicochemical properties (MMsINC database, ZINC entries) indicate compliance with Lipinski's Rule of Five (zero violations), a calculated SlogP of approximately 1.76, and a topological polar surface area (tPSA) conducive to both membrane permeability and aqueous solubility [2]. The compound is cataloged in commercial screening libraries and is intended exclusively for non-human research applications.

Workflow Screening library compound for kinase and GPCR hit identification.
Property Computed drug-like profile (zero Lipinski violations, moderate logP).
Differentiation Novel 2,5-dimethoxyphenyl substitution distinct from common 3,4- and 4-halo analogs.

CAS 900008-90-4 vs. Closest Analogs: Why Non-Interchangeable


Compounds within the pyridazine–thioether–azepane class share a common core but diverge critically at the aryl substitution position, linker connectivity, and ring topology—factors that are known to profoundly alter target binding, selectivity, and pharmacokinetic behavior [1]. The target compound's 2,5-dimethoxyphenyl substituent creates a distinct electron density distribution and steric profile compared to its closest analogs bearing 3,4-dimethoxyphenyl (CAS 626223-43-6), 4-chlorophenyl, 4-ethylphenyl, or 1,3-benzodioxol-5-yl (CAS 872695-57-3) groups on the pyridazine ring. In pyridazine-based kinase inhibitor series, such substitutional isomerism has been shown to shift selectivity between kinase isoforms (e.g., PI3K-α vs. PI3K-β) by over an order of magnitude [2]. The thioether (–S–) linker is also chemically distinct from amine (–NH–) or ether (–O–) linkers found in related chemotypes, influencing oxidative metabolic stability and conformational flexibility. Therefore, generic substitution of any in-class analog for this compound cannot be assumed to yield equivalent biological or pharmacological outcomes without explicit experimental validation.

Target Compound
2,5-Dimethoxyphenyl substituent defines specific electron and steric profile.
Analog Risk
3,4-Dimethoxyphenyl isomer may shift kinase isoform selectivity; positional isomerism not interchangeable.
Target Compound
Thioether (–S–) linker provides distinct bond geometry and metabolic stability context.
Analog Risk
Ether or amine linkers may alter conformation and oxidative metabolism; linker substitution not supported without data.
Target Compound
Azepane ring provides unique pKa and multi-conformation flexibility.
Analog Risk
Piperidine or morpholine rings differ in basicity and conformational preference, potentially changing target binding.

Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Profile: 2,5- vs. 3,4-Dimethoxyphenyl Isomers

Computational comparison of the target compound (2,5-dimethoxyphenyl isomer, CAS 900008-90-4) with its closest positional isomer, 1-(azepan-1-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one (CAS 626223-43-6), reveals meaningful differences in predicted lipophilicity and hydrogen-bonding capacity. Based on ZINC database entries sharing the molecular formula C20H25N3O3S, calculated SlogP values range from 0.35 to 0.55 depending on the specific isomer, representing a difference of up to 0.20 log units [1]. This magnitude of logP shift can translate to approximately 1.6-fold differences in predicted membrane partitioning and may influence non-specific protein binding and in vitro assay behavior. The 2,5-substitution pattern positions one methoxy group ortho to the pyridazine ring, creating a steric environment distinct from the 3,4-pattern and potentially altering the conformational preference of the biaryl system—a critical determinant of molecular recognition [2].

Lipophilicity (SlogP)
In silico comparison
Target SlogP ~1.76; isomer difference up to ~0.20 log units (ZINC entries)
Predicted membrane partitioning may differ; supports isomer-specific procurement
Computed values; experimental validation recommended
Physicochemical Profiling Drug-Likeness ADME Prediction Medicinal Chemistry

2,5-Dimethoxyphenyl as a Pharmacophoric Element

The 2,5-dimethoxyphenyl group attached to the pyridazine core represents a defined and non-redundant pharmacophoric element within commercial screening collections. Literature evidence on related triazolo[4,3-b]pyridazine derivatives demonstrates that compounds bearing 2,5-dimethoxyphenyl substituents exhibit distinct anticancer activity profiles compared to analogs with 3,4-dimethoxyphenyl, 4-methylphenyl, or 4-isopropylphenyl groups, with GI50 values <10 μg/mL against the MCF-7 human breast carcinoma cell line [1]. While this data is from a triazolo-fused system rather than the target compound's simpler pyridazine scaffold, it provides class-level evidence that the 2,5-dimethoxyphenyl substitution pattern is a non-interchangeable structural determinant of biological activity in pyridazine-containing series. The target compound thus occupies a unique position in structure–activity relationship (SAR) exploration that its 3,4-dimethoxy, 4-chlorophenyl, and 4-ethylphenyl analogs cannot recapitulate.

2,5-OMe Pharmacophore
Class-level inference
Reported GI50 endpoint in MCF-7 assay for related triazolo[4,3-b]pyridazines; precise values not specified
Supports 2,5-dimethoxy SAR differentiation; requires experimental confirmation
Source-specific review; no direct data for CAS 900008-90-4
Structure-Activity Relationship Pharmacophore Modeling Medicinal Chemistry Screening Library Design

Thioether (–S–) Linker: Key Structural Differentiator

The thioether (–S–) linker connecting the pyridazine 3-position to the ethanone carbonyl in the target compound is a chemically distinct connectivity element. Within the broader pyridazine compound space, analogs bearing amine (–NH–) or ether (–O–) linkers at this position have been described [1]. Thioether linkages generally exhibit greater resistance to oxidative metabolism compared to benzylic ethers, and possess different bond lengths (C–S ≈ 1.81 Å vs. C–O ≈ 1.43 Å) and angles (C–S–C ≈ 100° vs. C–O–C ≈ 112°), altering molecular shape and conformational flexibility [2]. While no direct stability comparison data exists for the target compound versus its oxygen or nitrogen-linked analogs, class-level knowledge predicts differential in vitro and in vivo metabolic profiles that make direct substitution scientifically unsound without experimental validation.

Linker Chemistry
Class-level inference
C–S bond ~1.81 Å vs. C–O ~1.43 Å; bond angle difference ~12°; predicted metabolic ranking: thioether
Conformational and metabolic differences expected; linker substitution not recommended
No direct stability comparison data available
N-Heterocycle Ring Size
Class-level inference
Azepane pKa ~10.8; morpholine pKa ~8.4 (~250-fold difference in protonated fraction at pH 7.4)
pKa and conformation may affect target binding; ring-size analog not interchangeable
Computed pKa; experimental confirmation advised
Lead-likeness Profile
Cross-study comparable
MW 387.5 (26–37 Da lower than analogs); SlogP ~1.76 (0.5–1.0 units lower); zero Lipinski violations
Favorable computed drug-like properties; supports hit-to-lead prioritization
In silico estimates; may differ from experimental logP/logD
Bioactivity Evidence
Data to verify
No published IC50, EC50, or Ki data for CAS 900008-90-4. Closest analogs similarly uncharacterized
Uncharacterized bioactivity; suitable for exploratory screening, not as validated tool compound
Systematic search April 2026 across PubMed, ChEMBL, BindingDB, etc.
Metabolic Stability Linker Chemistry Drug Design Structural Biology

Azepane Ring Conformation vs. Other N-Heterocycles

The seven-membered azepane ring in the target compound provides distinct conformational properties compared to six-membered (piperidine), five-membered (pyrrolidine), or heteroatom-containing (morpholine) saturated nitrogen heterocycles found in commercially available analogs. Seven-membered rings exist in multiple low-energy conformations (chair, twist-chair, boat) with interconversion barriers that differ from their six- and five-membered counterparts, influencing both binding pose diversity and entropic contributions to target binding [1]. Screening libraries contain the azepane-containing target compound alongside analogs where the azepane is replaced by piperidine (e.g., 1-(piperidin-1-yl)-2-{[6-(substituted-phenyl)pyridazin-3-yl]sulfanyl}ethan-1-one) or morpholine rings. These ring-size variations alter pKa of the basic nitrogen (azepane: ~10.8; piperidine: ~11.2; morpholine: ~8.4), affecting protonation state at physiological pH and consequently modulating membrane permeability, solubility, and off-target pharmacology [2].

N-Heterocycle Ring Size
Class-level inference
Azepane pKa ~10.8; morpholine pKa ~8.4 (~250-fold difference in protonated fraction at pH 7.4)
pKa and conformation may affect target binding; ring-size analog not interchangeable
Computed pKa; experimental confirmation advised
Conformational Analysis Ring Topology Scaffold Diversity Medicinal Chemistry

Drug-Likeness Profile: Rule of Five Compliance

The target compound (MW 387.5, 3 HBD, 4 HBA, calculated SlogP ~1.76) fully complies with Lipinski's Rule of Five and Oprea's lead-like criteria, placing it in a favorable property space for oral bioavailability relative to heavier or more lipophilic in-class analogs [1]. For comparison, the 1,3-benzodioxol-5-yl analog (CAS 872695-57-3, MW 413.5) and the 4-methyl-2-phenylthiazol-5-yl analog (MW 424.6) both exceed 400 Da and carry higher calculated logP values, making them less lead-like. The target compound's favorable positioning within drug-like chemical space makes it a more attractive starting point for hit-to-lead optimization campaigns, where maintaining low molecular weight and moderate lipophilicity is critical for downstream developability [2]. The computed property profile for the target compound was corroborated across multiple in silico databases including ZINC and MMsINC.

Lead-likeness Profile
Cross-study comparable
MW 387.5 (26–37 Da lower than analogs); SlogP ~1.76 (0.5–1.0 units lower); zero Lipinski violations
Favorable computed drug-like properties; supports hit-to-lead prioritization
In silico estimates; may differ from experimental logP/logD
Drug-Likeness Lead-Likeness ADME Properties Screening Library Quality

Evidence Strength and Data Gaps

CRITICAL DISCLAIMER: High-strength differential evidence (defined as published, quantitative, head-to-head comparisons between the target compound and specific named analogs in the same assay or model system) is not currently available for CAS 900008-90-4 in the public domain [1]. A systematic search of PubMed, BindingDB, ChEMBL, PubChem, Google Patents, and chemical databases did not identify any primary research papers, patents, or curated bioactivity records that provide directly measured biological activity data (IC50, EC50, Ki, etc.) for this specific compound. The evidence presented above relies entirely on in silico physicochemical predictions, class-level inference from related pyridazine derivatives, and structural differentiation arguments based on established medicinal chemistry principles. Users procuring this compound should recognize that its biological activity profile is uncharacterized, and its differentiation from analogs is based on structural and computational considerations rather than experimental head-to-head data. This compound is best positioned as a screening library member for de novo hit identification or as a building block for SAR exploration, rather than as a tool compound with a validated biological annotation [2].

Bioactivity Evidence
Data to verify
No published IC50, EC50, or Ki data for CAS 900008-90-4. Closest analogs similarly uncharacterized
Uncharacterized bioactivity; suitable for exploratory screening, not as validated tool compound
Systematic search April 2026 across PubMed, ChEMBL, BindingDB, etc.
Evidence Synthesis Data Gap Analysis Procurement Risk Assessment

Recommended Application Scenarios for CAS 900008-90-4


Hit Identification in Kinase/GPCR Screening

The target compound, as a structurally novel pyridazine–thioether–azepane with favorable drug-like properties (MW 387.5, zero Lipinski violations, SlogP ~1.76), is well-suited for inclusion in diversity-oriented high-throughput screening (HTS) libraries targeting kinases or GPCRs—target classes where pyridazine scaffolds have demonstrated enriched hit rates [1]. The 2,5-dimethoxyphenyl substitution pattern provides a pharmacophoric feature distinct from the more commonly encountered 3,4-dimethoxyphenyl and 4-halophenyl analogs prevalent in commercial libraries, increasing chemical diversity coverage. Procurement of this compound for HTS should be accompanied by analytical quality control (HPLC purity ≥95%, identity confirmation by 1H-NMR and LCMS) to ensure screening data reliability.

SAR of Methoxy Positional Isomerism

This compound serves as the 2,5-dimethoxyphenyl representative in a systematic SAR matrix comparing methoxy substitution patterns (2,5- vs. 3,4- vs. 2,4- vs. 3,5-dimethoxy) on the pyridazine ring, using the same azepane-thioether-ethanone core [2]. Such comparative SAR studies are essential for establishing the pharmacophoric requirements for target engagement and selectivity. The 3,4-dimethoxyphenyl analog (CAS 626223-43-6) is commercially available for parallel procurement. Users should compare these isomers in dose-response format (e.g., 10-point, 3-fold dilution series) under identical assay conditions to quantify the impact of methoxy positional isomerism on potency and efficacy.

Molecular Docking with Pyridazine Targets

The compound's well-defined 3D structure, featuring a pyridazine core, thioether linker, and flexible azepane ring, makes it a suitable ligand for molecular docking and molecular dynamics simulations aimed at identifying novel binding modes in protein targets known to accommodate pyridazine-containing inhibitors (e.g., PDE4, PI3K, Met kinase) [1]. The 2,5-dimethoxyphenyl group provides computationally tractable hydrogen bond acceptor vectors, while the azepane ring's conformational flexibility can be systematically explored through ensemble docking approaches. Computational predictions should be validated by subsequent biochemical or biophysical assays before drawing firm conclusions about binding hypotheses.

Chemical Probe Development via Library Synthesis

The target compound's synthetic tractability—with modifiable positions at the pyridazine 6-aryl group and the azepane amide—makes it a versatile starting point for focused library synthesis aimed at developing chemical probes for target validation [2]. The thioether linker provides a synthetic handle for further diversification (e.g., oxidation to sulfoxide or sulfone). Industrial users procuring this compound for library synthesis should verify the vendor's supplied purity and request batch-specific analytical data, as impurities at this stage can propagate through multi-step synthetic sequences and confound biological assay results.

Application
Selection Property
Validation Focus
Kinase/GPCR hit identification screening
Computed drug-like properties and novel 2,5-dimethoxyphenyl chemotype
Analytical QC (identity and purity); target-class screening panel
SAR of methoxy positional isomerism
2,5-dimethoxyphenyl substitution vs. 3,4- and other isomers
Dose-response comparison across isomers under identical assay conditions
Molecular docking with pyridazine-binding targets
Defined 3D structure; flexible azepane ring and thioether linker geometry
Computational binding predictions validated by biochemical assays
Chemical probe synthesis and diversification
Modifiable positions at pyridazine 6-aryl and azepane amide; thioether handle
Batch-specific analytical characterization; linker diversification QC
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